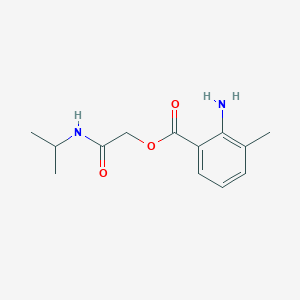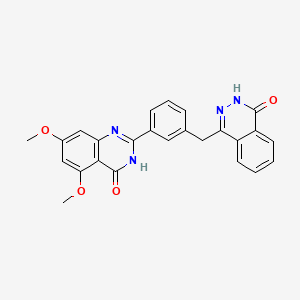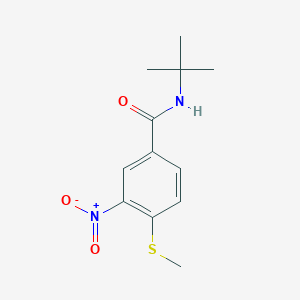
N-tert-butyl-4-(methylsulfanyl)-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide is an organic compound with a complex structure that includes a tert-butyl group, a methylthio group, and a nitrobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of a tert-butyl benzene derivative, followed by the introduction of the methylthio group through a substitution reaction. The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.
化学反应分析
Types of Reactions
n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The tert-butyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.
Substitution: Strong acids or bases can facilitate substitution reactions involving the tert-butyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
科学研究应用
n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylthio group can also participate in redox reactions, potentially affecting cellular processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
相似化合物的比较
Similar Compounds
- n-(Tert-butyl)-4-(methylthio)-3-nitrobenzoic acid
- n-(Tert-butyl)-4-(methylthio)-3-nitroaniline
- n-(Tert-butyl)-4-(methylthio)-3-nitrophenol
Uniqueness
n-(Tert-butyl)-4-(methylthio)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric protection, while the nitro and methylthio groups offer sites for various chemical transformations.
属性
分子式 |
C12H16N2O3S |
|---|---|
分子量 |
268.33 g/mol |
IUPAC 名称 |
N-tert-butyl-4-methylsulfanyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3S/c1-12(2,3)13-11(15)8-5-6-10(18-4)9(7-8)14(16)17/h5-7H,1-4H3,(H,13,15) |
InChI 键 |
HGIQEMAMLKPMEM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)SC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dimethyl-8,11-dioxadispiro[3.2.47.24]tridecan-2-one](/img/structure/B14900659.png)
![Ethyl 4-methylene-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14900660.png)
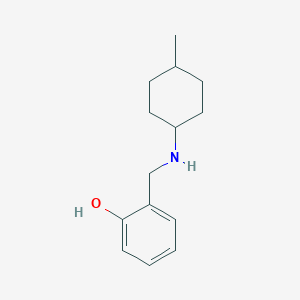
![(2R)-3-(3-hydroxyphenyl)-4-methyl-2-[4-[(1-propylazetidin-3-yl)methoxy]phenyl]-2H-chromen-6-ol](/img/structure/B14900678.png)
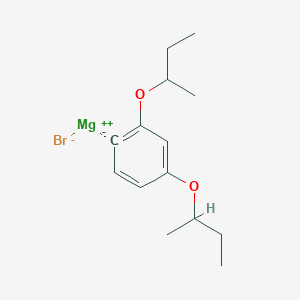
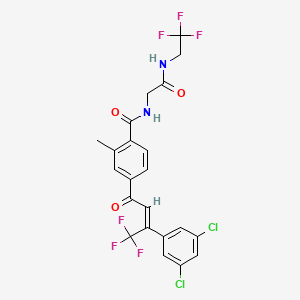
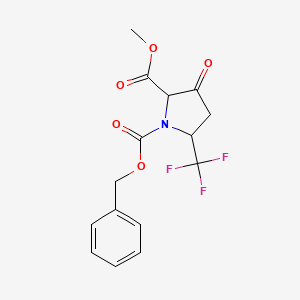
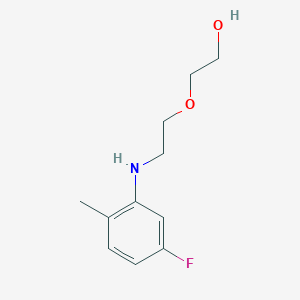
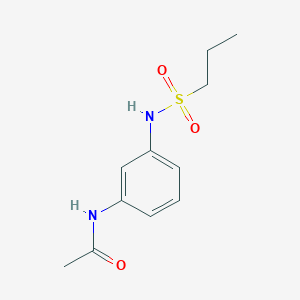
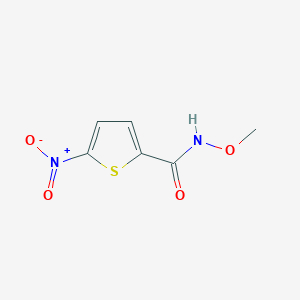
![(2Z)-2-{[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14900733.png)
![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
